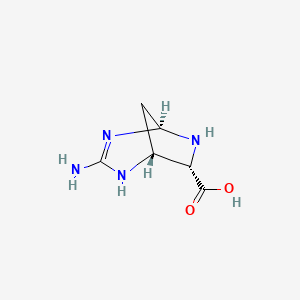![molecular formula C29H36O9 B1259233 (1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)
(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Albifimbria verrucaria with data available.
Scientific Research Applications
Structural and Conformational Analysis
The complex spirocyclic compound has been studied for its unique structural and conformational properties. For instance, Djigoué et al. (2012) explored androsterone derivatives with a similar structure, highlighting the distinct steroid shape and conformational differences due to the azalactone and carbamate E rings (Djigoué, Simard, Kenmogne, & Poirier, 2012). Additionally, Wang et al. (2003) studied epimers derived from bothrioclinin, emphasizing the structural variations caused by the inversion at a central ring junction (Wang, Zheng, Lu, Xiao, Li, & Ding, 2003).
Synthesis and Reactivity Studies
Several studies have focused on synthesizing and understanding the reactivity of such complex spirocyclic compounds. For example, Goddard et al. (1995) investigated the intramolecular cyclization of alkadienyl-substituted 1,3-diketones, providing insights into the formation of cyclohexanone and cycloheptenone derivatives (Goddard, Hopp, Jolly, Krüger, Mynott, & Wirtz, 1995). Similarly, Nightingale and Johnson (1967) studied the reactions of azadispiro compounds, revealing insights into the cyclization processes and the influence of different substituents (Nightingale & Johnson, 1967).
Potential Biological Activity
Research into the biological activity of such compounds is also a significant area of interest. Although the studies do not directly address the specific compound mentioned, they provide a framework for understanding similar structures. For example, Minematsu et al. (2010) investigated the inhibitory effects of a complex spirocyclic compound on CYP3A4/5, suggesting potential pharmacological applications (Minematsu, Lee, Zha, Moy, Kowalski, Hori, Ishibashi, Usui, & Kamimura, 2010).
properties
Molecular Formula |
C29H36O9 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-24(31)12-17(2)25(32)26-35-18(3)19(36-26)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11-12,18-22,25-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12-/t18?,19?,20-,21-,22-,25?,26?,27-,28-,29?/m1/s1 |
InChI Key |
MCGWYAODOJPYQT-GAKLXWPKSA-N |
Isomeric SMILES |
CC1C2/C=C/C=C\C(=O)O[C@@H]3C[C@@H]4C5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\C(C(O1)O2)O)/C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(C(C(O1)O2)O)C)C)CO5 |
synonyms |
roridin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



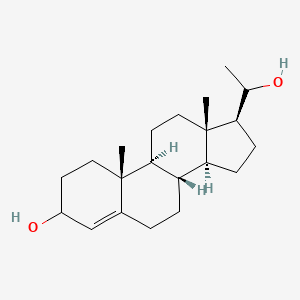

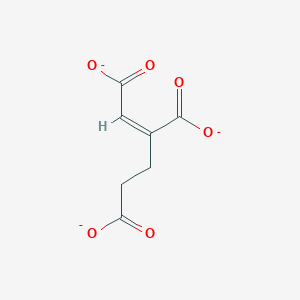

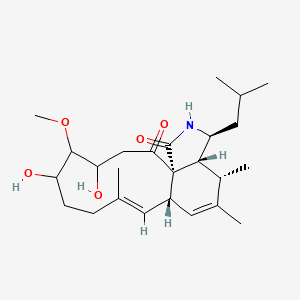
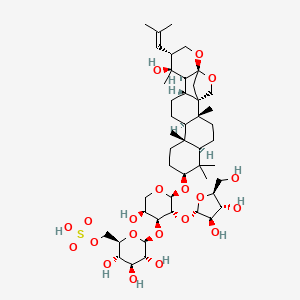
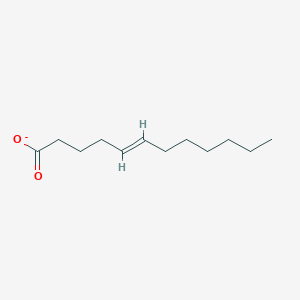

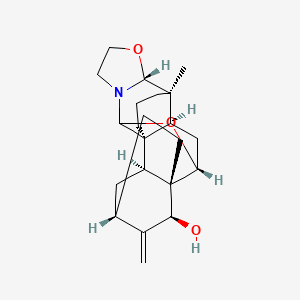
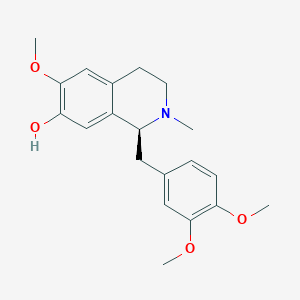

![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
